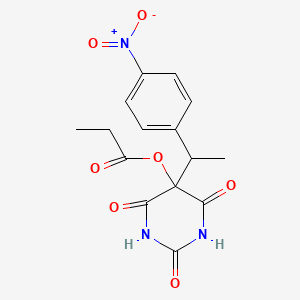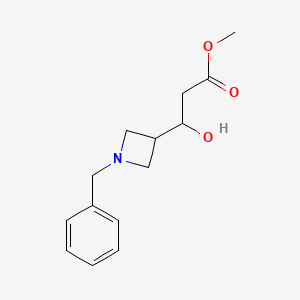
Methyl 3-(1-benzylazetidin-3-yl)-3-hydroxypropanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-(1-benzylazetidin-3-yl)-3-hydroxypropanoate is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(1-benzylazetidin-3-yl)-3-hydroxypropanoate typically involves the cycloaddition reaction between substituted imines and ketenes. One common method is the Staudinger [2+2] cycloaddition reaction, where a ketene is prepared in situ from methyl 3-(chloroformyl)propionate . The reaction conditions often require a base such as triethylamine and are carried out at low temperatures to ensure the formation of the azetidine ring.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques like crystallization and chromatography, would be applicable.
化学反応の分析
Types of Reactions
Methyl 3-(1-benzylazetidin-3-yl)-3-hydroxypropanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane at room temperature.
Reduction: LiAlH4 in dry ether at low temperatures.
Substitution: Nucleophiles like sodium azide (NaN3) in DMF (Dimethylformamide) at elevated temperatures.
Major Products Formed
Oxidation: Methyl 3-(1-benzylazetidin-3-yl)-3-oxopropanoate.
Reduction: Methyl 3-(1-benzylazetidin-3-yl)-3-hydroxypropanol.
Substitution: Methyl 3-(1-azidoazetidin-3-yl)-3-hydroxypropanoate.
科学的研究の応用
Methyl 3-(1-benzylazetidin-3-yl)-3-hydroxypropanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the synthesis of fine chemicals and as a building block in organic synthesis.
作用機序
The mechanism of action of Methyl 3-(1-benzylazetidin-3-yl)-3-hydroxypropanoate is not well-documented. its biological activity is likely due to its ability to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions. The azetidine ring and the hydroxyl group may play crucial roles in these interactions.
類似化合物との比較
Similar Compounds
- Benzyl azetidin-3-yl (methyl)carbamate hydrochloride .
- (1-Benzylazetidin-3-yl)methanamine dihydrochloride .
Uniqueness
Methyl 3-(1-benzylazetidin-3-yl)-3-hydroxypropanoate is unique due to the presence of both the azetidine ring and the hydroxyl group, which confer specific chemical reactivity and potential biological activity. Compared to similar compounds, it offers a distinct combination of functional groups that can be exploited in various synthetic and medicinal chemistry applications.
特性
分子式 |
C14H19NO3 |
|---|---|
分子量 |
249.30 g/mol |
IUPAC名 |
methyl 3-(1-benzylazetidin-3-yl)-3-hydroxypropanoate |
InChI |
InChI=1S/C14H19NO3/c1-18-14(17)7-13(16)12-9-15(10-12)8-11-5-3-2-4-6-11/h2-6,12-13,16H,7-10H2,1H3 |
InChIキー |
SSWPIEBNYAZAGH-UHFFFAOYSA-N |
正規SMILES |
COC(=O)CC(C1CN(C1)CC2=CC=CC=C2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



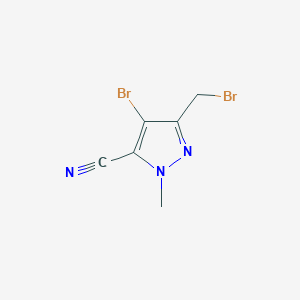
![3-[(4,4-Difluoro-3-oxobut-1-en-1-yl)amino]prop-2-enenitrile](/img/structure/B13969260.png)
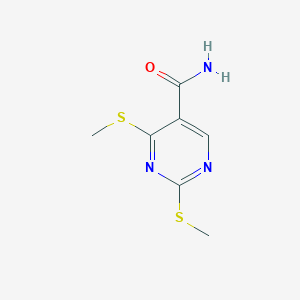

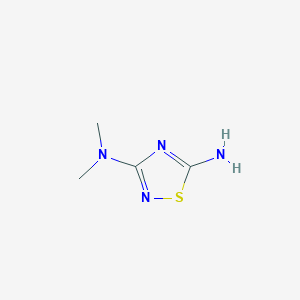
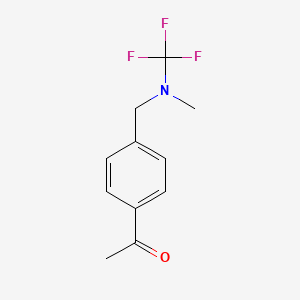
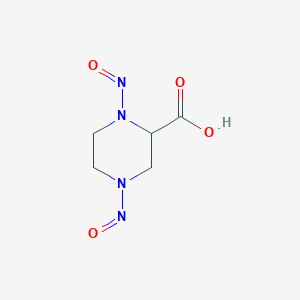

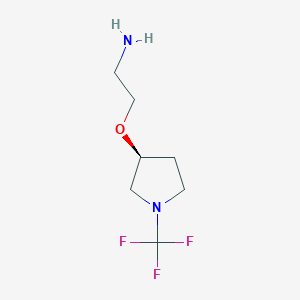
![Benzyl 2-(2-aminoethyl)-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B13969317.png)
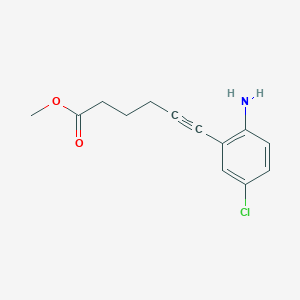
![3-[(3-Methylphenoxy)methyl]aniline](/img/structure/B13969341.png)
